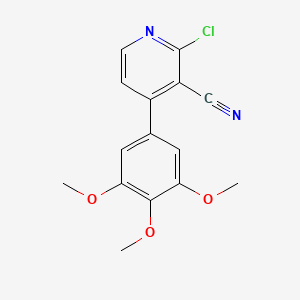

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile

Beschreibung

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a pyridine core functionalized with a chloro group at the 2-position and a 3,4,5-trimethoxyphenyl moiety at the 4-position.

Eigenschaften

Molekularformel |

C15H13ClN2O3 |

|---|---|

Molekulargewicht |

304.73 g/mol |

IUPAC-Name |

2-chloro-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H13ClN2O3/c1-19-12-6-9(7-13(20-2)14(12)21-3)10-4-5-18-15(16)11(10)8-17/h4-7H,1-3H3 |

InChI-Schlüssel |

SPISWPNIESLHEY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC=C2)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate nitrile and chloro-substituted reagents. One common method includes the use of acrylonitrile and aniline in the presence of sodium methoxide and methanol, followed by the addition of 3,4,5-trimethoxybenzaldehyde . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-4-(3,4,5-Trimethoxyphenyl)nicotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen durchlaufen, wodurch sich der Oxidationszustand der funktionellen Gruppen ändert.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder andere starke Nucleophile können für Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Substitutionsreaktionen zu Derivaten führen, bei denen verschiedene funktionelle Gruppen die Chlor-Gruppe ersetzen, während Oxidations- und Reduktionsreaktionen zu Veränderungen im Oxidationszustand der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-(3,4,5-Trimethoxyphenyl)nicotinonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trimethoxyphenyl-Gruppe ist dafür bekannt, verschiedene Enzyme und Proteine zu hemmen, wie Tubulin, Hitzeschockprotein 90 und Thioredoxinreduktase. Diese Wechselwirkungen können zur Modulation von Zellprozessen führen, darunter Zellteilung, Stressantwort und Redox-Gleichgewicht.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the modulation of cellular processes, including cell division, stress response, and redox balance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nicotinonitrile derivatives are widely studied for their structural diversity and applications in medicinal and materials chemistry. Below is a systematic comparison of 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile with structurally related compounds:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | Cl (2), 3,4,5-trimethoxyphenyl (4) | C₁₇H₁₄ClN₃O₃ | ~343.76 (estimated) | Chloro, trimethoxy groups, nitrile |

| 2-Chloro-4-(4-chlorophenyl)nicotinonitrile | Cl (2), 4-chlorophenyl (4) | C₁₂H₆Cl₂N₂ | 249.09 | Dual chloro groups, simpler aryl moiety |

| 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile | Br (6), ethoxy (2), 2,4,5-trimethoxyphenyl (4) | C₂₃H₂₁BrN₂O₄ | 469.32 | Bromo, ethoxy, asymmetrical methoxy groups |

| 2-Amino-4-(5-(4-chlorophenyl)furan-2-yl)-6-(3,4,5-trimethoxyphenyl)nicotinonitrile (11a) | Amino (2), furan-chlorophenyl (4), 3,4,5-trimethoxyphenyl (6) | C₂₃H₁₆ClN₃O₂ | 401.85 | Amino, heterocyclic furan, trimethoxy |

| 4-(3,4-Dichlorophenyl)-2-methoxy-6-phenylnicotinonitrile | 3,4-dichlorophenyl (4), methoxy (2), phenyl (6) | C₁₉H₁₂Cl₂N₂O | 355.22 | Dichloro, methoxy, phenyl substituents |

Key Observations :

Substituent Effects on Reactivity: The chloro group at position 2 in the target compound likely enhances electrophilic reactivity compared to analogs with ethoxy (e.g., 469.32 g/mol compound) or amino groups (e.g., 401.85 g/mol compound) at this position . Trimethoxyphenyl moieties (3,4,5- vs. 2,4,5-substitution) influence steric hindrance and electronic properties. For instance, the 3,4,5-trimethoxy configuration may enhance π-π stacking interactions compared to asymmetrical 2,4,5-substituted derivatives .

Crystallographic Insights: The 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile () crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.9631 Å, b = 11.0499 Å, and c = 23.9690 Å. Such data suggest that bulky substituents (e.g., bromophenyl) may lead to less symmetrical packing compared to the target compound .

Biologische Aktivität

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The presence of the trimethoxyphenyl moiety is known to enhance the compound's antiproliferative properties, making it a candidate for further exploration in cancer therapeutics.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 350.78 g/mol. The compound features a chloro substituent at the 2-position of the pyridine ring and a 3,4,5-trimethoxyphenyl group that contributes to its biological activity.

Research indicates that compounds containing the trimethoxyphenyl group exhibit strong inhibitory effects on tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines. The binding affinity to the colchicine site on beta-tubulin is a critical factor in the mechanism of action for these compounds.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several human cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 0.403 ± 0.02 | |

| MCF-7 (breast) | 0.99 ± 0.01 | |

| A549 (lung) | 1.00 | |

| HepG2 (liver) | 1.67 |

These values indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, particularly HeLa and MCF-7 cells.

Study on Tubulin Interaction

A study conducted by researchers aimed to elucidate the binding interactions of this compound with tubulin. Molecular docking studies revealed that the compound forms hydrogen bonds with key residues such as Cys241 and Ala250 in the colchicine binding site. This interaction is crucial for its inhibitory effect on tubulin polymerization.

Induction of Apoptosis

In another investigation, it was reported that treatment with this compound led to significant apoptosis in A549 cells through caspase activation pathways. The study highlighted that the presence of the trimethoxyphenyl group significantly enhances apoptotic signaling compared to other derivatives lacking this substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.